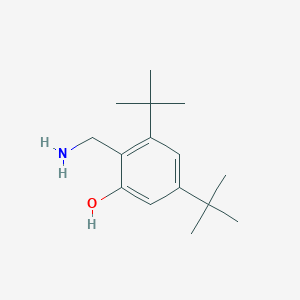

2-(Aminomethyl)-3,5-ditert-butyl-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MK-4815 is a small molecule with significant antimalarial activity. It was identified from a large pharmaceutical compound collection using a semiautomated version of a well-established in vitro assay for the erythrocytic stages of Plasmodium falciparum . This compound has shown promise as a potential new oral agent for the treatment of malaria, particularly against drug-resistant strains of the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: MK-4815 is synthesized through a series of chemical reactions starting from commercially available precursors. The synthetic route involves the formation of a key intermediate, which is then subjected to further reactions to yield the final product . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods: The industrial production of MK-4815 involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: MK-4815 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving MK-4815 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions involving MK-4815 depend on the specific reagents and conditions used. These products are typically characterized using various analytical techniques to confirm their structure and purity .

Scientific Research Applications

MK-4815 has a wide range of scientific research applications, particularly in the field of malaria treatment . It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum . In addition to its antimalarial activity, MK-4815 is also being investigated for its potential use in combination therapy with other antimalarial agents . This combination therapy approach aims to enhance the efficacy of treatment and reduce the risk of resistance development .

Mechanism of Action

The mechanism of action of MK-4815 involves the inhibition of falcilysin, a key enzyme involved in the hemoglobin digestion pathway of Plasmodium falciparum . By inhibiting this enzyme, MK-4815 disrupts the parasite’s ability to digest hemoglobin, leading to its death . The compound selectively accumulates in infected red blood cells and is most effective against the metabolically active late trophozoite and early schizont stages of the parasite .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MK-4815 include chloroquine, mefloquine, and other quinoline-based antimalarial drugs . These compounds share a similar mechanism of action, targeting the hemoglobin digestion pathway of Plasmodium falciparum .

Uniqueness of MK-4815: What sets MK-4815 apart from other similar compounds is its efficacy against drug-resistant strains of Plasmodium falciparum . Additionally, MK-4815 has shown promising results in preclinical studies, demonstrating oral bioavailability and low clearance . Its cost-effective synthesis makes it a viable option for providing affordable antimalarial therapy to the developing world .

Properties

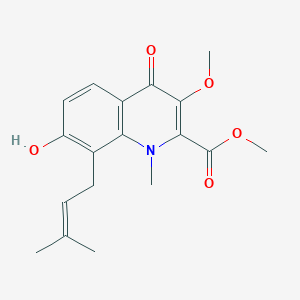

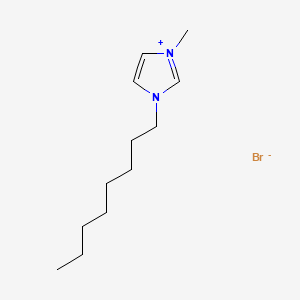

Molecular Formula |

C15H25NO |

|---|---|

Molecular Weight |

235.36 g/mol |

IUPAC Name |

2-(aminomethyl)-3,5-ditert-butylphenol |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)10-7-12(15(4,5)6)11(9-16)13(17)8-10/h7-8,17H,9,16H2,1-6H3 |

InChI Key |

ZUSLEOOZAITYGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)CN)C(C)(C)C |

Synonyms |

2-aminomethyl-3,5-di-tert-butylphenol MK-4815 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol](/img/structure/B1250026.png)